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Compound of Interest

Compound Name:
1-(2-Bromo-4-

chlorophenyl)ethanone

Cat. No.: B1275179 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-(2-bromo-4-
chlorophenyl)ethanone (CAS No. 825-40-1). Due to the limited availability of published

experimental spectra for this specific isomer, this document presents predicted data and

analogous data from structurally related isomers to serve as a reference for researchers.

Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included.

Spectral Data
Direct experimental spectral data for 1-(2-bromo-4-chlorophenyl)ethanone is not readily

available in public spectral databases. Therefore, the following tables provide data for the

closely related isomer, 2-bromo-1-(4-chlorophenyl)ethanone, and predicted mass spectrometry

data for the title compound. This information can be used for comparative purposes and to

guide the analysis of synthesized samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The following tables summarize the ¹H and ¹³C NMR spectral data for the related isomer, 2-

bromo-1-(4-chlorophenyl)ethanone.[1] The spectra were recorded on a 400 MHz instrument in

deuterated chloroform (CDCl₃).[1]
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Table 1: ¹H NMR Data for 2-bromo-1-(4-chlorophenyl)ethanone[1]

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.94 Doublet (d) 8.8 2H Aromatic CH

7.48 Doublet (d) 8.8 2H Aromatic CH

4.42 Singlet (s) - 2H -CH₂Br

Table 2: ¹³C NMR Data for 2-bromo-1-(4-chlorophenyl)ethanone[1]

Chemical Shift (δ) ppm Assignment

190.2 C=O

140.5 Aromatic C

132.2 Aromatic C

130.3 Aromatic CH

129.2 Aromatic CH

30.4 -CH₂Br

Infrared (IR) Spectroscopy Data
Predictive IR data for 1-(2-bromo-4-chlorophenyl)ethanone suggests the presence of key

functional group absorptions. For comparison, characteristic IR absorption bands for similar

aromatic ketones are provided.

Table 3: Predicted and Characteristic IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~1700 Strong C=O (carbonyl) stretch

~1600-1450 Medium-Strong C=C (aromatic) stretch

~1200 Medium C-C stretch

~800-600 Strong C-Cl and C-Br stretch

Mass Spectrometry (MS) Data
The mass spectrum of 1-(2-bromo-4-chlorophenyl)ethanone is expected to show a

characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl

and ³⁷Cl) isotopes. The nominal molecular weight is 232 g/mol .

Table 4: Predicted Mass Spectrometry Data for 1-(2-bromo-4-chlorophenyl)ethanone

m/z (Mass-to-Charge
Ratio)

Ion
Predicted Relative
Abundance

232 [M]⁺ (with ⁷⁹Br and ³⁵Cl) High

234
[M+2]⁺ (with ⁸¹Br/³⁵Cl or ⁷⁹Br/

³⁷Cl)
High

236 [M+4]⁺ (with ⁸¹Br and ³⁷Cl) Medium

153 [M-Br]⁺ Fragment Ion

139 [M-Br-CO]⁺ or [C₇H₄Cl]⁺ Fragment Ion

111 [C₆H₄Cl]⁺ Fragment Ion

Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for solid organic

compounds like 1-(2-bromo-4-chlorophenyl)ethanone.

NMR Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1275179?utm_src=pdf-body
https://www.benchchem.com/product/b1275179?utm_src=pdf-body
https://www.benchchem.com/product/b1275179?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1275179?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The solution should be clear and

free of particulate matter.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm

NMR tube.

Instrumentation: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 8-16

scans.

The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of the ¹³C isotope.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be

performed to differentiate between CH, CH₂, and CH₃ groups.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):
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Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.[3] Record a

background spectrum.[4]

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

[3]

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good

contact between the sample and the crystal.[3]

Data Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or

absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in

a volatile organic solvent such as dichloromethane or ethyl acetate.[5]

Instrumentation: The analysis is performed on a GC-MS system equipped with a suitable

capillary column (e.g., a nonpolar DB-5 or equivalent).

GC Separation:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

A temperature program is used to separate the components of the sample. A typical

program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then

ramp up to a higher temperature (e.g., 250°C).

MS Detection:

As the compound elutes from the GC column, it enters the mass spectrometer.
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Electron ionization (EI) at 70 eV is a common method for generating ions.[6]

The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector

records their abundance.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and

characteristic fragment ions.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized chemical compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.memphis.edu/chem/faculty-burkey/4416assignments/4406%20GC-MS%20procedure%20and%20background.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1275179?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Confirmation

Synthesis of
1-(2-Bromo-4-chlorophenyl)ethanone

Purification
(e.g., Recrystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C, DEPT) FTIR Spectroscopy Mass Spectrometry

(GC-MS)

Data Processing
& Analysis

Structure Elucidation

Structure Confirmation

Final Report

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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